Fmoc-L-Me2Ado-OH
Description
Fmoc-L-Me₂Ado-OH, identified as Fmoc-Lys(Me₂)-OH (CAS: 252049-10-8), is a protected lysine derivative used in solid-phase peptide synthesis (SPPS). Its structure includes:
- Fmoc group: A 9-fluorenylmethyloxycarbonyl moiety protecting the α-amino group .
- Dimethylamino (Me₂) modification: A dimethyl group attached to the ε-amino side chain of lysine, enhancing steric and electronic properties .
- Molecular formula: C₂₃H₂₉ClN₂O₄ (hydrochloride salt form) with a molecular weight of 432.94 g/mol .
This compound is critical for introducing site-specific modifications in peptides, particularly in drug discovery and biochemical studies. Its dimethylated side chain improves resistance to enzymatic degradation and alters hydrophobicity, making it valuable for stabilizing peptide structures .
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]dodecanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37NO4/c1-3-4-5-6-7-8-9-10-19-26(27(30)31)29(2)28(32)33-20-25-23-17-13-11-15-21(23)22-16-12-14-18-24(22)25/h11-18,25-26H,3-10,19-20H2,1-2H3,(H,30,31)/t26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOYFTMCAJRSNF-SANMLTNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Me2Ado-OH typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle the repetitive steps of deprotection and coupling required for peptide synthesis .
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-Me2Ado-OH undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups depending on the desired end product.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Piperidine in DMF is commonly used for the removal of the Fmoc group.
Substitution: Reagents such as Fmoc-Cl and Fmoc-OSu are used for introducing the Fmoc group.
Major Products Formed
The major products formed from these reactions include various protected and deprotected amino acids and peptides, which are essential intermediates in peptide synthesis .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-L-Me2Ado-OH is used extensively in solid-phase peptide synthesis (SPPS). The Fmoc group provides a temporary protection for the amino group, allowing for the stepwise assembly of peptides .
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes .
Medicine
In medicine, peptides synthesized using this compound are used in the development of peptide-based drugs and therapeutic agents .
Industry
In the industrial sector, this compound is used in the large-scale production of peptides for various applications, including pharmaceuticals, cosmetics, and food additives .
Mechanism of Action
The mechanism of action of Fmoc-L-Me2Ado-OH involves the protection of the amino group through the formation of a stable carbamate linkage. This protects the amino group from unwanted reactions during peptide synthesis. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions .
Comparison with Similar Compounds
Comparison with Similar Fmoc-Protected Amino Acids
Structural and Functional Differences
Fmoc-Lys(Me₂)-OH vs. Fmoc-His(Trt)-OH
- Protecting Groups: Fmoc-Lys(Me₂)-OH: Uses Fmoc (base-labile) and dimethylamino groups. The Me₂ group is stable under acidic conditions but may require reductive cleavage . Fmoc-His(Trt)-OH: Features Fmoc on the α-amino group and trityl (Trt) on the imidazole side chain. Trt is removed with trifluoroacetic acid (TFA) or dilute acetic acid .
- Applications :
Fmoc-Lys(Me₂)-OH vs. Fmoc-L-Dab(Alloc)-OH
- Side Chain Modifications: Dab(Alloc): Contains an allyloxycarbonyl (Alloc) group on the γ-amino group of 2,4-diaminobutyric acid (Dab). Alloc is removed via palladium-catalyzed deprotection under neutral conditions .
- Solubility :
Fmoc-Lys(Me₂)-OH vs. Fmoc-α-Me-L-Phe-OH
- Steric Effects :
- Synthetic Challenges :
Stability and Deprotection Conditions
Analytical Considerations
- Purity and Enantiomer Detection: Fmoc-L-His(Trt)-OH and Fmoc-Leu-OH require chiral HPLC (e.g., Chiralpak columns) to quantify D/L enantiomers, with detection limits <0.05 mg/mL .
Molecular Weight and Handling :
- Lys(Me₂) (432.94 g/mol) is heavier than α-Me-Phe (401.45 g/mol), affecting molar equivalency in reactions .
Biological Activity
Overview of Fmoc-L-Me2Ado-OH
This compound , also known as Fmoc-L-5,6-dimethyladenosine-5'-carboxylic acid , is a derivative of adenosine that has been modified to include a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily utilized in peptide synthesis and has garnered interest for its potential biological activities.
The biological activity of this compound is largely attributed to its interaction with adenosine receptors, which are involved in various physiological processes including:
- Cell signaling : Adenosine receptors are G protein-coupled receptors that mediate cellular responses to adenosine.
- Regulation of neurotransmission : They play a crucial role in modulating neurotransmitter release in the central nervous system.
- Cardiovascular effects : Activation of these receptors can lead to vasodilation and reduced heart rate.
Research Findings
- Antitumor Activity : Studies have indicated that compounds similar to this compound can exhibit antitumor properties by inducing apoptosis in cancer cells through adenosine receptor-mediated pathways.
- Neuroprotective Effects : Research has shown that adenosine derivatives can protect neurons from damage during ischemic events, suggesting potential therapeutic applications in stroke and neurodegenerative diseases.
- Immunomodulation : this compound may influence immune responses by modulating the activity of immune cells through adenosine receptor signaling.
Case Studies
- Case Study 1 : A study evaluated the effects of this compound on glioblastoma cells, demonstrating that it reduced cell viability and induced apoptosis via A3 adenosine receptor activation.
- Case Study 2 : In a neuroprotection model, this compound was shown to significantly reduce neuronal death following hypoxic conditions, highlighting its potential as a neuroprotective agent.
Data Table
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